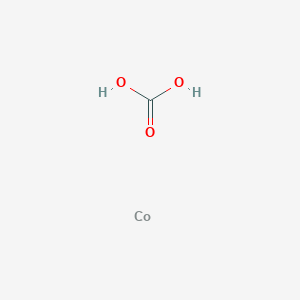

炭酸コバルト

概要

説明

Cobalt Carbonate Description

Cobalt carbonate is a chemical compound that has been studied for its potential applications in various fields, including catalysis and materials science. The compound is known for its role in the synthesis of polycarbonates and cyclic carbonates, particularly when used in conjunction with cobalt catalysts. These catalysts facilitate the coupling of carbon dioxide and epoxides, which is a reaction of significant interest due to the utilization of CO2, a greenhouse gas . Additionally, cobalt carbonate hydroxide has been explored for its electrocatalytic properties, especially in oxygen reduction and evolution reactions, which are critical for energy conversion and storage technologies .

Synthesis Analysis

The synthesis of cobalt carbonate can be achieved through various methods. A novel method has been reported where cobalt(II) carbonate is synthesized by reacting aqueous solutions of cobalt salts with urea at elevated temperatures. This process results in the formation of cobalt carbonate with characteristic ionic carbonate bands, as indicated by infrared spectra . Another approach involves the hydrothermal synthesis of cobalt carbonates using different counter ions, which serves as an efficient precursor to nano-sized cobalt oxide (Co3O4) .

Molecular Structure Analysis

Cobalt carbonate's molecular structure has been indirectly studied through the synthesis and characterization of cobalt catalysts. These catalysts, which include cobalt complexes, are used for the copolymerization of carbon dioxide and epoxides. The molecular structure of these complexes, featuring cobalt-oxygen bonds, is crucial for their catalytic activity. The nucleophilicity of these bonds is attributed to the increased activity of cobalt catalysts compared to their zinc analogues .

Chemical Reactions Analysis

Cobalt carbonate participates in various chemical reactions, primarily as a catalyst. It has been used in the synthesis of imines from alcohols and amines through acceptorless alcohol dehydrogenation, a process involving a cobalt hydride intermediate . Cobalt carbonate hydroxide has also been employed in oxygen evolution reactions, where its superstructures assembled from nanoneedles exhibit high catalytic activity . Furthermore, cobalt-salen based porous ionic polymers, which include cobalt carbonate, have been shown to effectively catalyze the conversion of CO2 to cyclic carbonate .

Physical and Chemical Properties Analysis

The physical and chemical properties of cobalt carbonate are reflected in its applications as a catalyst and material precursor. Its ability to form polycarbonates and cyclic carbonates from CO2 and epoxides underlines its chemical reactivity and potential for carbon capture and utilization . The electrocatalytic properties of cobalt carbonate hydroxide, particularly in oxygen reduction and evolution reactions, highlight its significance in energy-related applications . The synthesis of cobalt carbonate and its subsequent conversion to cobalt oxide nanoparticles with semiconducting properties further demonstrate its versatility in materials science .

科学的研究の応用

酸素発生反応 (OER) 用電極触媒

炭酸コバルト水酸化物水和物ナノアレイは、酸素発生反応 (OER) のための電極触媒として、貴金属の効率的で低コストな代替物として開発されてきました。これらのナノアレイは、簡単な1段階の水熱法により、カーボン布の表面に成長させられます。 それらは、10 mA cm −2の電流密度に達するために、他の材料よりもはるかに低い過電圧を必要とします .

スーパーキャパシタ評価

炭酸コバルトナノ粒子は、スーパーキャパシタ評価のために合成および特性評価されています。これらのナノ粒子のサイズは、コバルトと炭酸塩溶液の流量と濃度を調整することで制御できます。 炭酸コバルトナノ粒子の熱分解によって合成されたCo3O4ナノ粒子は、2.0 M H2SO4電解質中、2 mV s −1のスキャン速度で396 F g −1の高い比容量を示します .

電気化学的エネルギー貯蔵デバイス

炭酸コバルトを含むコバルトナノ化合物は、他の材料と複合されて、さまざまな構造が構築されています。 これらの構造は、単一のコバルトナノ材料の電気化学的性能を向上させる上で重要な役割を果たしており、電気化学的エネルギー貯蔵デバイスに大きな利点をもたらします .

スーパーアロイの製造

炭酸コバルトは、スーパーアロイの製造に使用されています。これらの合金は、鉄、コバルト、ニッケル、クロム、タングステン、アルミニウム、チタンで構成されています。 スーパーアロイは錆びず、高温でも物理的および化学的特性を保持します .

Safety and Hazards

将来の方向性

Cobalt-based catalysts, including cobalt carbonate, have potential for the hydrogen evolution reaction (HER) due to their abundant reserves, low cost, and small energy barrier for H adsorption . Future research on cobalt-based catalysts aims to understand the chemical and physical factors that affect them .

特性

IUPAC Name |

cobalt(2+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Co/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTKGJBKKKVBJZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoCO3, CCoO3 | |

| Record name | Cobalt(II) carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cobalt(II)_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052151 | |

| Record name | Cobalt(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.942 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Water or Solvent Wet Solid, Red solid; [Merck Index] Pink powder, insoluble in water; [MSDSonline] | |

| Record name | Carbonic acid, cobalt(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobaltous carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 0.00014 g/100 g water at 20 °C, Almost insoluble in water, 0.18 parts by wt (of formula wt)/100 parts of water by wt at 15 °C, Almost insoluble in alcohol, methyl acetate, Insoluble in ethanol | |

| Record name | Cobaltous carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/999 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.2 g/cu cm | |

| Record name | Cobaltous carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/999 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red powder or rhombohedral crystals, Pink rhombohedral crystals | |

CAS RN |

513-79-1, 7542-09-8 | |

| Record name | Cobaltous carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, cobalt salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, cobalt(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, cobalt salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H73A68FUV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cobaltous carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/999 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

280 °C (decomposes), Red-violet crystals; MP: decomposes; Decomposes in hot water; soluble in acids; insoluble in cold water /Cobalt(II) carbonate, basic/ | |

| Record name | Cobaltous carbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/999 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of cobalt carbonate?

A1: The molecular formula of cobalt carbonate is CoCO3. It has a molecular weight of 118.94 g/mol.

Q2: How is cobalt carbonate characterized structurally?

A2: Several techniques are used for structural characterization, including X-ray diffraction (XRD) to determine crystal structure, scanning electron microscopy (SEM) to visualize morphology, and transmission electron microscopy (HR-TEM) for high-resolution imaging. []

Q3: Does the solubility of cobalt carbonate vary?

A3: Yes, the solubility of basic cobalt carbonate differs significantly depending on its source. Acidic solutions generally show better solubility compared to basic solutions. Physico-chemical properties such as surface area, pore volume, and purity influence the solubility. []

Q4: What are some applications of cobalt carbonate in materials science?

A4: Cobalt carbonate is a valuable precursor for synthesizing various cobalt-based materials. For instance, it can be used to create cobalt oxide (Co3O4), a highly efficient catalyst for the oxygen evolution reaction (OER) in alkaline electrolytes. [, , , ]

Q5: How does cobalt carbonate contribute to the performance of supercapacitors?

A5: Nickel-cobalt carbonate hydroxide, with a sea-urchin-like structure, demonstrates potential as a high-performance supercapacitor electrode material. The unique morphology enhances charge/ion diffusion, leading to improved electrochemical properties. []

Q6: Can cobalt carbonate be used for hydrogen production?

A6: Yes, cobalt carbonate hydroxide hydrate nanowires, grown on a suitable substrate like titanium mesh, have been successfully used as catalysts for on-demand hydrogen generation from alkaline sodium borohydride (NaBH4) solution. []

Q7: Are there methods to control the morphology of cobalt carbonate during synthesis?

A7: Yes, controlling factors like stirring speed, reaction temperature, and pH value during synthesis significantly influences the morphology of cobalt carbonate. These parameters affect the nucleation and growth of primary and secondary particles. []

Q8: Has computational chemistry been used to study cobalt carbonate?

A8: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and catalytic activity of cobalt carbonate-based materials, particularly in the context of oxygen evolution reaction (OER) catalysis. []

Q9: How does the presence of cobalt oxide (Co3O4) affect basic cobalt carbonate?

A9: The presence of cobalt oxide (Co3O4) in basic cobalt carbonate can significantly reduce its water solubility, impacting its performance in certain applications. []

Q10: Are there specific safety considerations when working with cobalt compounds?

A10: While cobalt is an essential trace element, precautions should be taken when handling cobalt compounds. Appropriate personal protective equipment should be used, and exposure should be minimized in accordance with relevant safety regulations.

Q11: What are some analytical methods used to quantify cobalt carbonate?

A11: Several methods are employed for quantification, including inductively coupled plasma atomic emission spectroscopy (ICP-AES) for elemental analysis and thermogravimetric analysis (TG) to study thermal decomposition behavior. [, ]

Q12: What happens to cobalt carbonate at high temperatures?

A12: Thermal decomposition of basic cobalt carbonate occurs in stages. Initially, crystallization water dehydrates around 303 K, followed by the decomposition of basic cobalt carbonate to Co3O4 powder at 493 K. Above 625 K, complete decomposition occurs in an air atmosphere. []

Q13: Does the source of basic cobalt carbonate affect its solubility?

A13: Yes, the solubility of basic cobalt carbonate in water varies depending on its source. Physicochemical properties like crystal structure, thermal properties, and pore structure, influenced by the source, play a role in determining solubility. []

Q14: Are there alternative cobalt sources for livestock feed?

A14: Yes, cobalt lactate is a relatively new, soluble cobalt source for livestock feed. Studies demonstrate comparable growth performance, carcass characteristics, and tissue cobalt concentrations in cattle fed cobalt lactate compared to traditional sources like cobalt acetate and cobalt carbonate. []

Q15: Can industrial byproducts be used as a source of cobalt carbonate?

A15: Yes, research shows that battery-grade cobalt carbonate can be successfully recovered from industrial byproducts like PTA (purified terephthalic acid) oxidation residue. This approach highlights the potential for resource recovery and waste minimization in cobalt production. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)